Cas no 130599-34-7 (5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine)
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine Chemical and Physical Properties
Names and Identifiers
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- 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
- 1H-Pyrazol-3-amine,5-[4-(trifluoromethyl)phenyl]-
- 5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine
- 5-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine,5-[4-(trifluoromethyl)phenyl]
- 3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ylamine
- 5-(4-(trifluoromethyl)phenyl)-2H-pyrazol-3-ylamine
- 5-(4-(TrifluoroMethyl)phenyl)-1H-pyrazol-3-aMine
- EN300-1932196
- FT-0737622
- DA-0856
- 3-Amino-5-(4-trifluoromethyl-phenyl)-pyrazole
- A806108
- SCHEMBL1854144
- 3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole
- SY229944
- J-005834
- F31176
- 5-[4-(trifluoromethyl)phenyl]- 1H-Pyrazol-3-amine
- AB26828
- 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine, AldrichCPR
- 3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
- MFCD06738295
- DTXSID30577553
- SCHEMBL14910868
- MFCD16661211
- CS-0157577
- 130599-34-7
- AKOS000195036
- 1H-Pyrazol-3-amine, 5-[4-(trifluoromethyl)phenyl]-
- DB-062763
-
- MDL: MFCD06738295
- Inchi: 1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
- InChI Key: HZZRLYJWBJHZHU-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C1=CC(N)=NN1)(F)F
Computed Properties
- Exact Mass: 227.06700
- Monoisotopic Mass: 227.06703175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 405.0±45.0 °C at 760 mmHg
- Flash Point: 198.8±28.7 °C
- PSA: 54.70000
- LogP: 3.25890
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS811-250mg |
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine |
130599-34-7 | 95+% | 250mg |
980CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS811-50mg |
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine |
130599-34-7 | 95+% | 50mg |
250.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS811-200mg |
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine |
130599-34-7 | 95+% | 200mg |
623.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SS811-1g |
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine |
130599-34-7 | 95+% | 1g |
1913.0CNY | 2021-07-10 | |
| Chemenu | CM126992-1g |
3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine |
130599-34-7 | 95% | 1g |
$209 | 2021-08-05 | |
| Chemenu | CM126992-5g |
3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine |
130599-34-7 | 95% | 5g |
$626 | 2021-08-05 | |
| TRC | T897725-50mg |
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine |
130599-34-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T897725-100mg |
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine |
130599-34-7 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T897725-500mg |
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine |
130599-34-7 | 500mg |
$ 275.00 | 2022-06-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T899413-250mg |
3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine |
130599-34-7 | ≥95% | 250mg |
¥736.20 | 2022-08-31 |
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine Suppliers
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine
5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine
The compound 5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine (CAS No. 130599-34-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms in the ring structure. The presence of a trifluoromethyl group on the phenyl ring introduces unique electronic and steric properties, making this compound particularly interesting for advanced chemical applications.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery and material synthesis due to their versatile reactivity and structural diversity. The trifluoromethyl group is known to enhance the stability and lipophilicity of molecules, which are critical properties for pharmaceutical applications such as drug delivery systems and targeted therapies. Additionally, the pyrazole ring provides a platform for further functionalization, enabling the creation of complex molecular architectures with tailored functionalities.
In terms of synthesis, 5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine can be prepared through various routes, including condensation reactions involving amines and carbonyl compounds or through cyclization reactions of suitable precursors. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Researchers have explored green chemistry approaches to optimize these reactions, reducing environmental impact while maintaining high yields.
The application of this compound extends beyond pharmaceuticals into areas such as agrochemicals and specialty chemicals. For instance, its ability to act as a ligand in metal coordination chemistry has opened new avenues for catalytic processes in organic synthesis. Furthermore, its electronic properties make it a candidate for use in optoelectronic materials, where precise control over molecular interactions is essential.
Recent advancements in computational chemistry have allowed for detailed modeling of 5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine's electronic structure, providing insights into its reactivity and potential interactions with biological systems or other molecules. These studies are crucial for predicting its behavior in complex environments and designing experiments to validate theoretical findings.
In conclusion, 5-(4-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine represents a promising compound with diverse applications across multiple disciplines. Its unique combination of structural features and chemical properties positions it as a valuable tool for researchers aiming to push the boundaries of modern chemistry.
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